1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are of great interest due to their biological potential and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various synthetic protocols . For instance, one approach involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is quite diverse, depending on where the nitrogen atom is located in pyridine . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines are used in several therapeutic targets . They are known to exhibit various types of biological activity, including anticancer, antifungal, antiHIV, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Tetraheterocyclic Systems
Pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to 1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and used in the preparation of tetraheterocyclic systems. These compounds are formed by cyclocondensation and have been characterized by NMR and mass spectra, highlighting their complex chemical structures and potential for further chemical exploration (El-Essawy, 2010).
Formation of Tricyclic Heteroaromatic Systems
Research on the synthesis of tricyclic heteroaromatic systems, such as [1,2,4]Triazolo[3′,4′:3,2]pyrazolo[3,4-d]pyrimidines, has been conducted. These systems are formed through reactions involving compounds structurally similar to this compound, showcasing the versatility of these compounds in creating diverse and complex molecular architectures (Golec, Scrowston, & Dunleavy, 1992).
Biological Evaluation and Applications
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives structurally related to the subject compound have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These studies demonstrate the potential therapeutic applications of such compounds in the field of oncology and inflammation management (Rahmouni et al., 2016).
Pharmacological Activities
Functionally disubstituted pyrazolo[3,4-d]pyrimidines, closely related to the chemical , have been identified as compounds with various pharmacological activities. Research into these compounds can lead to the development of new medications with beneficial health effects (Ogurtsov & Rakitin, 2021).
Additional Research Directions
- Potential as Antibacterial Agents: Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to have significant antibacterial activity. This suggests a potential avenue for the development of new antibacterial agents using compounds similar to this compound (Rahmouni et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase . As a result, cell proliferation is halted, which can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a key issue .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 normally works in conjunction with cyclin A to drive cells into the S phase. By inhibiting CDK2, this compound prevents this progression, effectively halting the cell cycle . This can lead to cell death or senescence, particularly in cancer cells that rely on rapid cell division .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, which can lead to cell death or senescence . In the context of cancer treatment, this can result in the reduction of tumor size and the slowing of disease progression .
Direcciones Futuras
The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the development of new therapies. These compounds have shown a therapeutic interest and have been studied extensively in recent years . The development of novel CDK2 targeting compounds is one of the promising areas of research .
Análisis Bioquímico
Biochemical Properties
It is known that pyrazolopyrimidines can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrazolopyrimidine .
Cellular Effects
Other pyrazolopyrimidines have been shown to exhibit cytotoxic activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazolopyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-3-16-13-11-7-19-20(14(11)18-8-17-13)12-6-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADBVMPDMXNKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.